
N,N-Diethyl-4-(triphenylplumbyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-(triphenylplumbyl)aniline is a chemical compound with the molecular formula C28H29NPb and a molecular weight of 586.74 g/mol This compound is part of a class of organolead compounds, which are characterized by the presence of lead atoms bonded to carbon atoms
Méthodes De Préparation
The synthesis of N,N-Diethyl-4-(triphenylplumbyl)aniline typically involves the reaction of triphenylplumbyl chloride with N,N-diethylaniline under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product
Analyse Des Réactions Chimiques
N,N-Diethyl-4-(triphenylplumbyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead atom to a lower oxidation state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The phenyl groups attached to the lead atom can be substituted with other groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
N,N-Diethyl-4-(triphenylplumbyl)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: Studies have explored its potential as a biological probe due to its unique chemical properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-(triphenylplumbyl)aniline involves its interaction with various molecular targets. The lead atom in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action are complex and depend on the specific reactions and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
N,N-Diethyl-4-(triphenylplumbyl)aniline can be compared with other similar compounds, such as:
N,N-Dimethyl-4-(triphenylplumbyl)aniline: This compound has methyl groups instead of ethyl groups, which can affect its reactivity and physical properties.
N,N-Diethyl-4-(triphenylstannyl)aniline: This compound contains tin instead of lead, resulting in different chemical properties and applications.
N,N-Diethyl-4-(phenyldiazenyl)aniline: This compound has an azo group instead of a lead atom, leading to different reactivity and uses.
These comparisons highlight the unique properties of this compound, particularly its organolead structure and the resulting chemical behavior.
Propriétés
Numéro CAS |
31970-79-3 |
|---|---|
Formule moléculaire |
C28H29NPb |
Poids moléculaire |
587 g/mol |
Nom IUPAC |
N,N-diethyl-4-triphenylplumbylaniline |
InChI |
InChI=1S/C10H14N.3C6H5.Pb/c1-3-11(4-2)10-8-6-5-7-9-10;3*1-2-4-6-5-3-1;/h6-9H,3-4H2,1-2H3;3*1-5H; |
Clé InChI |
DAUSYACCYYEMII-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)
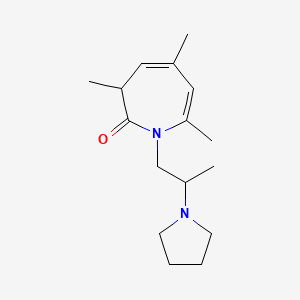
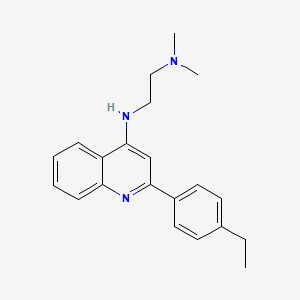
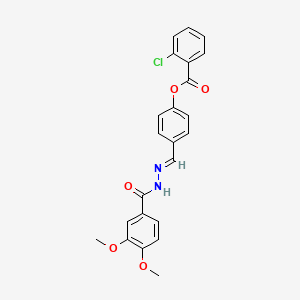
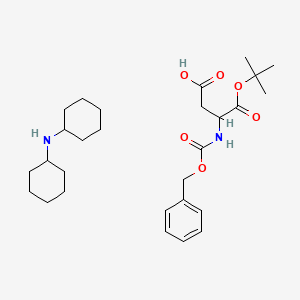


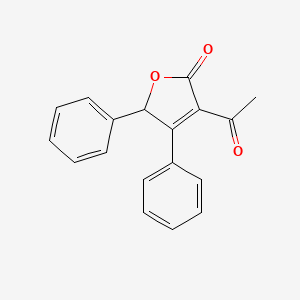
![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)
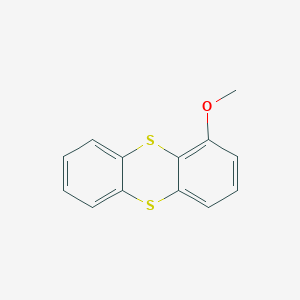


![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)

